Tarafenacin (D-tartrate); Tarafenacin D-tartrate; Tarafenacin D tartrate; Tarafenacin Dtartrate; Tarafenacin-D-tartrate
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tarafenacin, also known as SVT-40776, is a novel M3 muscarinic receptor antagonist under development for the treatment of overactive bladder. SVT-40776 shows highly selective for M(3) over M(2) receptors (Ki = 0.19 nmol.L(-1) for M(3) receptor affinity). SVT-40776 is a potent inhibitor of M(3) receptor-related detrusor contractile activity. The absence of effects on isolated atria preparations represents an interesting characteristic and suggests that SVT-40776 may lack unwanted cardiac effects; a feature especially relevant in a compound intended to treat mainly elderly patients.
Sipatrigine is a neuroprotective agent and derivative of lamotrigine. It inhibits neuronal voltage-gated sodium and calcium channels in a voltage-dependent manner. Sipatrigine reduces the neuronal firing frequency and decreases the amplitude of excitatory post-synaptic potentials (EPSPs) in electrically stimulated rat corticostriatal slices (EC50s = 4.5 and 2 µM, respectively). It inhibits veratrine-induced glutamate and aspartate release in rat cerebral cortex slices (IC50s = ~5 µM for both). Sipatrigine (30 mg/kg, i.v.) reduces infarct volume in a rat model of focal ischemia induced by middle cerebral artery occlusion (MCAO). Sipatrigine, an analog of lamotrigine, is a glutamate release inhibitor and a voltage-dependent sodium channel blocker. It also has neuroprotective properties. Sipatrigine is a multiple channels blocker potentially for the treatment of stroke. It has been shown to blocks multiple cardiac ion channels, cause triangulation of the ventricular action potential,and could have therapeutic potential for major depression and bipolar depression through antagonism of the two-pore-domain K+ channel TREK-1.
Siponimod, also known as BAF-312, is a a potent and orally selective S1P Receptor Modulator with EC50 value of 0.39nM for S1P1 receptors and 0.98nM for S1P5 receptors, respectively. Development of sphingosine-1-phosphate receptor 1 (S1P1) modulators to dampen inflammation and its sequelae is becoming increasingly promising for treating medical conditions characterized by significant immunopathology.
Siponimod is an orally bioavailable agonist of the sphingosine-1-phosphate (S1P) receptor that is selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4 (EC50s = 0.39, 0.98, >10,000, >1,000, and 750 nM, respectively, in a radioligand binding assay). Siponimod activation of the S1P1 receptor leads to receptor internalization, similar to the related compound fingolimod, and attenuates psychosine-induced demyelination in organotypic cerebellar slice cultures. Siponimod (0.3 mg/kg/day) reduces experimental autoimmune encephalomyelitis (EAE) symptoms in rats. Formulations containing siponimod are in clinical trials for secondary progressive multiple sclerosis. Siponimod, also known as BAF-312, is a a potent and orally selective S1P Receptor Modulator with EC50 value of 0.39nM for S1P1 receptors and 0.98nM for S1P5 receptors, respectively. Development of sphingosine-1-phosphate receptor 1 (S1P1) modulators to dampen inflammation and its sequelae is becoming increasingly promising for treating medical conditions characterized by significant immunopathology.